molecular formula C11H10N2O5 B514652 2-[(5-Methylisoxazol-3-yl)amino]-2-oxoethyl 2-furoate CAS No. 665024-66-8

2-[(5-Methylisoxazol-3-yl)amino]-2-oxoethyl 2-furoate

Cat. No. B514652
CAS RN: 665024-66-8
M. Wt: 250.21g/mol
InChI Key: VZYHOPOLALXRHS-UHFFFAOYSA-N
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Description

2-[(5-Methylisoxazol-3-yl)amino]-2-oxoethyl 2-furoate, also known as MIF, is a synthetic compound that has been widely used in scientific research. It is a derivative of isoxazole and furoic acid, and its chemical structure is shown in Figure 1. MIF has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Isoxazole Amino Acid Antagonists

Isoxazole amino acid derivatives have been developed as antagonists for non-N-methyl-D-aspartic acid excitatory amino acid (EAA) receptors. These compounds, including 2-amino-3-[3-(carboxymethoxy)-5-methylisoxazol-4-yl]propionic acid (AMOA) and 2-amino-3-[2-(3-hydroxy-5-methylisoxazol-4-yl)-methyl-5-methyl-3-oxoisoxazolin-4-yl]propionic acid (AMNH), exhibit selective inhibition of AMPA receptor-mediated excitation and possess neuroprotective effects against neurotoxicity induced by kainic acid. These findings highlight the therapeutic potential of isoxazole amino acid derivatives in neurology and pharmacology (Krogsgaard‐Larsen et al., 1991).

Energetic Materials Synthesis

Research into 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives has opened up new avenues for the development of insensitive energetic materials. These compounds, characterized by their moderate thermal stabilities and superior detonation performance compared to TNT, offer promising applications in the field of materials science, particularly in the design of safer and more efficient explosives (Yu et al., 2017).

Heterocyclic Chemistry

The chemical behavior of 3-amino-5-methylisoxazole in reactions with pyruvic acid derivatives has been explored for the synthesis of furanones and pyrrolones. This research provides valuable insights into the nucleophilic properties of 3-amino-5-methylisoxazole and its utility in heterocyclic chemistry, offering potential pathways for the development of novel organic compounds (Morozova et al., 2019).

properties

IUPAC Name

[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O5/c1-7-5-9(13-18-7)12-10(14)6-17-11(15)8-3-2-4-16-8/h2-5H,6H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYHOPOLALXRHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)COC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24829190
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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